molecular formula C13H16FNO4 B112011 [(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid CAS No. 161330-30-9

[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid

Cat. No.: B112011
CAS No.: 161330-30-9
M. Wt: 269.27 g/mol
InChI Key: IUFATHQIUYUCFE-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aminoacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a 2-fluorophenyl acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of (Tert-butoxycarbonyl)aminoacetic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The major product is the free amine.

    Substitution: The major products depend on the nucleophile used.

    Coupling: The major products are peptides or other amide-containing compounds.

Scientific Research Applications

(Tert-butoxycarbonyl)aminoacetic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

(Tert-butoxycarbonyl)aminoacetic acid can be compared with other Boc-protected amino acids and derivatives, such as:

These comparisons highlight the unique properties of (Tert-butoxycarbonyl)aminoacetic acid, such as its specific reactivity and stability, which make it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFATHQIUYUCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464831
Record name [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161330-30-9
Record name [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-DL-phenylglycine, N-BOC protected
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